4-[(5,6,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfonyl]morpholine
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Overview
Description
4-[(5,6,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfonyl]morpholine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core fused with a sulfonyl group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5,6,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfonyl]morpholine typically involves the cyclocondensation of 3-amino-1,2,4-triazole with appropriate sulfonyl chlorides and morpholine derivatives. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[(5,6,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfonyl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, amines
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted morpholine derivatives .
Scientific Research Applications
4-[(5,6,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfonyl]morpholine has a wide range of scientific research applications:
Medicine: Research has shown its potential as an enzyme inhibitor, particularly for enzymes like carbonic anhydrase and cholinesterase.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 4-[(5,6,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfonyl]morpholine involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The compound’s ability to form hydrogen bonds and interact with various receptors also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol: This compound shares a similar triazolopyrimidine core but differs in the presence of a thiol group instead of a sulfonyl group.
(S)-tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno-[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate: Another related compound with a triazolopyrimidine core, but with additional functional groups and a different ring structure.
Uniqueness
The uniqueness of 4-[(5,6,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfonyl]morpholine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl group enhances its solubility and reactivity, while the morpholine ring provides additional sites for chemical modification.
Properties
IUPAC Name |
4-[(5,6,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfonyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3S/c1-8-9(2)13-11-14-12(15-17(11)10(8)3)21(18,19)16-4-6-20-7-5-16/h4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYNQMSLQBYDRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC(=N2)S(=O)(=O)N3CCOCC3)N=C1C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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